molecular formula C19H12BrF3N4O B2693752 1-(4-bromophenyl)-5-(3-(trifluoromethyl)benzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1326818-34-1

1-(4-bromophenyl)-5-(3-(trifluoromethyl)benzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B2693752
CAS RN: 1326818-34-1
M. Wt: 449.231
InChI Key: QRAXFNHHYPCEKH-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-5-(3-(trifluoromethyl)benzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C19H12BrF3N4O and its molecular weight is 449.231. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • Antimicrobial and Anti-inflammatory Properties : A study explored the synthesis of pyrazolo[1,5-a]pyrimidines and their evaluation as anti-inflammatory and antimicrobial agents. Notably, certain derivatives demonstrated promising activities against Gram-positive bacteria and pathogenic fungi. This indicates the potential of such compounds in developing new treatments for infections and inflammation-related conditions (Aggarwal et al., 2014).

  • Anticancer and Anti-5-lipoxygenase Agents : Another study focused on synthesizing novel pyrazolopyrimidines derivatives and evaluating their anticancer and anti-5-lipoxygenase activities. Some compounds exhibited cytotoxic effects on HCT-116 and MCF-7 cancer cell lines, along with 5-lipoxygenase inhibition, suggesting their potential as therapeutic agents for cancer and inflammatory diseases (Rahmouni et al., 2016).

  • Antibacterial Activity : A novel series of thieno[2, 3-d]pyrimidines exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. The synthesis involved bromination and further reaction with different substituted benzothiazoles, showcasing a method for developing antibacterial agents (Salahuddin et al., 2009).

  • In Vivo Anticancer Activity on Bcr-Abl T315I Mutant : One study identified pyrazolo[3,4-d]pyrimidines with activity against the Bcr-Abl T315I mutant, prevalent in resistant chronic myeloid leukemia. Through synthesis and biological evaluation, a derivative demonstrated significant in vitro and in vivo efficacy, highlighting the therapeutic potential against drug-resistant cancer mutations (Radi et al., 2013).

  • COX-2 Selective Inhibitors : Pyrazolo[3,4‐d]pyrimidine derivatives were synthesized and evaluated as COX-2 selective inhibitors, indicating their potential as anti-inflammatory drugs with a reduced risk of gastrointestinal side effects. This research underscores the utility of pyrazolo[3,4‐d]pyrimidine scaffolds in designing safer anti-inflammatory medications (Raffa et al., 2009).

properties

IUPAC Name

1-(4-bromophenyl)-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrF3N4O/c20-14-4-6-15(7-5-14)27-17-16(9-25-27)18(28)26(11-24-17)10-12-2-1-3-13(8-12)19(21,22)23/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRAXFNHHYPCEKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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